"2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide" synthesis pathway
"2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide
Executive Summary
2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a key bifunctional molecule, serving as a valuable intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its structure incorporates a reactive bromoacetyl group, an excellent electrophile for alkylation reactions, and a 5-methylisoxazole-3-amine core, a scaffold present in numerous bioactive compounds. This guide provides a comprehensive overview of the synthetic pathway to this molecule, designed for researchers, chemists, and professionals in drug development. It elucidates the underlying chemical principles, offers detailed, field-tested protocols for the synthesis of the crucial precursor 3-amino-5-methylisoxazole and the final acylation step, and addresses critical aspects of safety, handling, and product characterization.
Introduction and Retrosynthetic Analysis
The synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is most logically achieved through a direct amide bond formation. The isoxazole ring system is known for its wide range of pharmacological properties, including analgesic, anti-inflammatory, and anti-bacterial activities. The bromoacetamide moiety, in turn, is a classic alkylating agent used to covalently modify biological targets or to serve as a handle for further synthetic elaboration.
A retrosynthetic analysis of the target molecule reveals a straightforward disconnection across the amide C-N bond. This approach identifies two primary synthons: the nucleophilic amine, 3-amino-5-methylisoxazole , and an electrophilic bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride .
Caption: Retrosynthetic analysis of the target molecule.
This guide will first detail the synthesis of the critical 3-amino-5-methylisoxazole intermediate before proceeding to the final acylation reaction.
Synthesis of Key Intermediate: 3-Amino-5-methylisoxazole
The accessibility and purity of 3-amino-5-methylisoxazole are paramount for the successful synthesis of the final product. Several synthetic routes have been reported, often in patent literature, each with distinct advantages and challenges.[1][2][3] One robust and scalable method involves a three-step sequence starting from readily available commodity chemicals, ethyl acetate and acetonitrile.[1]
Synthetic Pathway Overview
This pathway avoids the use of hazardous reagents like chloroform, which were common in older methods.[1] The sequence is as follows:
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Claisen Condensation: Acetonitrile is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic carbanion, which then attacks ethyl acetate to form acetoacetonitrile.
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Hydrazone Formation: The resulting acetoacetonitrile reacts with p-toluenesulfonyl hydrazide to yield the corresponding hydrazone.
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Cyclization: The hydrazone undergoes a base-mediated ring-closure reaction with hydroxylamine to furnish the desired 3-amino-5-methylisoxazole.[1]
Caption: Selected synthesis pathway for the key amine intermediate.
Detailed Experimental Protocol (Adapted from CN107721941B)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium Hydride (60% in oil) | 24.00 | 14.0 g | 0.35 | Handle with extreme care |
| Tetrahydrofuran (THF) | 72.11 | 120 mL | - | Anhydrous |
| Acetonitrile | 41.05 | 14.4 g | 0.35 | Anhydrous |
| Ethyl Acetate | 88.11 | 26.4 g | 0.30 | Anhydrous |
| p-Toluenesulfonyl hydrazide | 186.24 | 50.3 g | 0.27 | - |
| Hydroxylamine Hydrochloride | 69.49 | 16.7 g | 0.24 | - |
| Potassium Carbonate | 138.21 | 99.5 g | 0.72 | - |
Step-by-Step Procedure:
-
Acetoacetonitrile Synthesis: To a solution of acetonitrile (14.4 g) in anhydrous THF (120 mL) in a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (14.0 g, 60% dispersion) portion-wise at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Subsequently, add ethyl acetate (26.4 g) dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture for 2-3 hours at room temperature. The reaction is quenched by the slow addition of water, followed by acidification with HCl (1M) to pH ~5-6. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude acetoacetonitrile.
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Hydrazone Formation: The crude acetoacetonitrile from the previous step is dissolved in ethanol. p-Toluenesulfonyl hydrazide (50.3 g) is added, and the mixture is refluxed for 4-6 hours. Upon cooling, the hydrazone product typically precipitates and can be collected by filtration.
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Cyclization to 3-Amino-5-methylisoxazole: In a separate flask, dissolve hydroxylamine hydrochloride (16.7 g) and potassium carbonate (99.5 g) in water (40 mL) and stir for 30 minutes. Add THF (360 mL) followed by the hydrazone (50.3 g) from the previous step. Heat the mixture to 65 °C and maintain for 2 hours. After cooling, adjust the pH to 1 with concentrated HCl. The layers are separated, and the aqueous layer is basified with 20% sodium hydroxide to a pH of 10-12, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried to afford 3-amino-5-methylisoxazole.[1] A typical yield for this process is around 79% with high purity.[1]
Final Acylation Step: Synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide
This step involves the nucleophilic attack of the 3-amino group of the isoxazole onto the electrophilic carbonyl carbon of a bromoacetyl halide.
Mechanistic Principles and Reagent Rationale
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-amino-5-methylisoxazole attacks the carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate which then collapses, expelling the bromide ion to form the protonated amide. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion and preventing protonation of the starting amine.
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Acylating Agent: Bromoacetyl bromide or chloride are highly reactive and effective for this transformation. Bromoacetyl bromide is often preferred for its higher reactivity.
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Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are ideal as they dissolve the reactants without participating in the reaction.
-
Base: A tertiary amine base like triethylamine is used as an acid scavenger. It does not compete with the primary amine nucleophile.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles | Notes |
| 3-Amino-5-methylisoxazole | 98.10 | 5.0 g | 0.051 | Dry and pure |
| Bromoacetyl Bromide | 201.86 | 11.3 g (5.5 mL) | 0.056 | Lachrymatory, handle in fume hood |
| Triethylamine (TEA) | 101.19 | 7.1 mL | 0.051 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
Step-by-Step Procedure:
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Reaction Setup: Dissolve 3-amino-5-methylisoxazole (5.0 g) and triethylamine (7.1 mL) in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add a solution of bromoacetyl bromide (11.3 g) in anhydrous DCM (20 mL) dropwise to the cooled amine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl (2x 30 mL), saturated sodium bicarbonate solution (2x 30 mL), and brine (1x 30 mL).
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) yields the pure 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide.
Caption: General workflow for the final acylation and purification.
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. The following analytical data are expected for 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide.
| Property | Expected Value |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol [4] |
| Appearance | White to off-white powder/solid[5] |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, -CH₃), δ ~4.0 (s, 2H, -CH₂Br), δ ~8.5 (br s, 1H, -NH) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| Mass Spec (ESI+) | m/z 219/221 [M+H]⁺ (characteristic bromine isotope pattern) |
Safety and Handling
The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.
| Chemical | Hazard Class | Key Precautions |
| Sodium Hydride | Flammable Solid, Water-Reactive | Handle under inert atmosphere. Reacts violently with water to produce flammable hydrogen gas. Wear fire-retardant lab coat. |
| Bromoacetyl Bromide | Corrosive, Lachrymator | Highly toxic and corrosive. Causes severe skin burns and eye damage. Strong lachrymator. Always handle in a certified chemical fume hood with appropriate PPE (gloves, goggles, face shield). |
| Triethylamine | Flammable Liquid, Corrosive | Flammable and causes skin and eye irritation. Use in a well-ventilated area or fume hood. |
| Dichloromethane | Carcinogen (Suspected) | Volatile and suspected carcinogen. Minimize exposure and handle only in a fume hood. |
| Heterocyclic Amines | Toxic | Many heterocyclic amines are considered potentially mutagenic or carcinogenic.[6][7][8] Avoid inhalation and skin contact. |
Always consult the Safety Data Sheet (SDS) for each chemical before use. A thorough risk assessment should be conducted prior to commencing any experimental work.
Conclusion
The synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a robust and reproducible two-stage process. The key to success lies in the efficient preparation of the 3-amino-5-methylisoxazole intermediate, followed by a controlled acylation reaction. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this versatile chemical building block for application in medicinal chemistry and materials science.
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